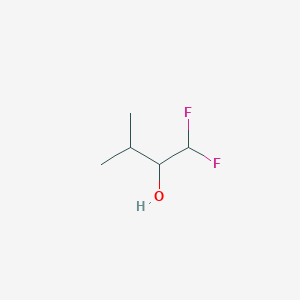
1,1-Difluoro-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C₅H₁₀F₂O It is a secondary alcohol characterized by the presence of two fluorine atoms and a methyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1,1-Difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted products.
科学研究应用
1,1-Difluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1-difluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, contributing to the compound’s versatility in different reactions.
相似化合物的比较
Similar Compounds
3-Methylbutan-2-ol: A similar compound without the fluorine atoms, used as a solvent and in organic synthesis.
1,1-Difluoro-2-propanol: Another fluorinated alcohol with different structural properties and reactivity.
Uniqueness
1,1-Difluoro-3-methylbutan-2-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and altered reactivity compared to non-fluorinated analogs. This makes it valuable in applications requiring specific chemical behavior.
属性
分子式 |
C5H10F2O |
|---|---|
分子量 |
124.13 g/mol |
IUPAC 名称 |
1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3 |
InChI 键 |
LLRQYQBSCRTYGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)

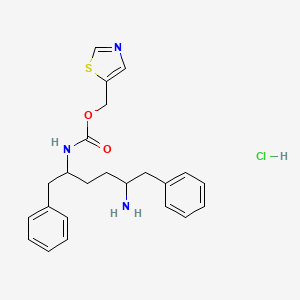
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
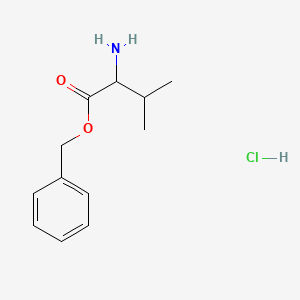
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
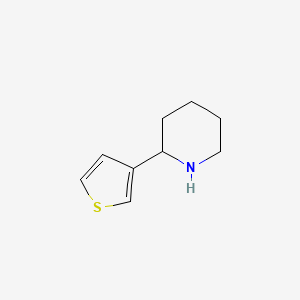
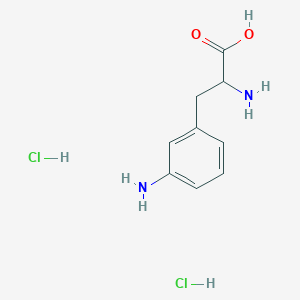


![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
